1-(2-ethoxyphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
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Overview
Description
1-(2-ethoxyphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an ethoxyphenyl group and a trimethoxybenzoyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 2-ethoxyphenyl halides and the piperazine core.
Attachment of the Trimethoxybenzoyl Group: The final step involves the acylation of the piperazine derivative with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxyphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- 1-(2-ethoxyphenyl)-4-(3,4-dimethoxybenzoyl)piperazine
- 1-(2-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)piperazine
Uniqueness
1-(2-ethoxyphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is unique due to the specific combination of functional groups attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-5-29-18-9-7-6-8-17(18)23-10-12-24(13-11-23)22(25)16-14-19(26-2)21(28-4)20(15-16)27-3/h6-9,14-15H,5,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIOZKBGGOATGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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